molecular formula C15H14O2 B1581499 9H-Fluorene-9,9-dimethanol CAS No. 4425-93-8

9H-Fluorene-9,9-dimethanol

Cat. No. B1581499
CAS RN: 4425-93-8
M. Wt: 226.27 g/mol
InChI Key: RHBLISBUFROBBC-UHFFFAOYSA-N
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Description

9H-Fluorene-9,9-dimethanol is an aryldiol . It has the molecular formula C15H14O2 and a molecular weight of 226.27 g/mol .


Synthesis Analysis

9H-Fluorene-9,9-dimethanol may be used in the synthesis of 4,4′-(9H-fluorene-9-yl-dimethoxy)diphthalonitrile, poly-[oxy(9H-fluoren-9,9-dimethylene)oxy(tetramethyldisilylene)], and 9,9-(Ph2POCH2)2-fluorene, a diphosphinite ligand .


Molecular Structure Analysis

The InChI string for 9H-Fluorene-9,9-dimethanol is InChI=1S/C15H14O2/c16-9-15(10-17)13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,16-17H,9-10H2 . The Canonical SMILES string is C1=CC=C2C(=C1)C3=CC=CC=C3C2(CO)CO .


Physical And Chemical Properties Analysis

9H-Fluorene-9,9-dimethanol has a melting point of 142-145 °C (lit.) . It has a molecular weight of 226.27 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 2 .

Scientific Research Applications

Organic Synthesis

9H-Fluorene-9,9-dimethanol is a pivotal reagent in organic synthesis . It’s used in the synthesis of both alkylated and alkenylated fluorenes . The protocol employs a single SNS ligand derived nickel complex and is applicable to a wide range of substrates, including substituted fluorenes and various alcohols .

Chromatography

This compound serves as an effective solvent for chromatography . Chromatography is a laboratory technique for the separation of a mixture into its individual components. The details of the specific chromatographic techniques where 9H-Fluorene-9,9-dimethanol is used as a solvent are not specified.

Synthesis of Various Compounds

9H-Fluorene-9,9-dimethanol is a fundamental starting material for the synthesis of various compounds . For instance, it’s used in the synthesis of an antimalarial drug analogue, benflumetol . It’s also used in the synthesis of 4,4′-(9H-fluorene-9-yl-dimethoxy)diphthalonitrile, poly-[oxy(9H-fluoren-9,9-dimethylene)oxy(tetramethyldisilylene)], and 9,9-(Ph2POCH2)2-fluorene, a diphosphinite ligand .

Synthesis of Diphthalonitrile Derivatives

9H-Fluorene-9,9-dimethanol can be used in the synthesis of 4,4′-(9H-fluorene-9-yl-dimethoxy)diphthalonitrile . Diphthalonitrile derivatives are important because they can be used to prepare phthalocyanine compounds, which have applications in areas such as organic solar cells, gas sensors, and non-linear optics .

Preparation of Polymeric Materials

This compound can also be used in the preparation of polymeric materials . For example, it can be used in the synthesis of poly-[oxy(9H-fluoren-9,9-dimethylene)oxy(tetramethyldisilylene)] . This type of polymer could have potential applications in the field of materials science .

Synthesis of Diphosphinite Ligands

9H-Fluorene-9,9-dimethanol can be used in the synthesis of 9,9-(Ph2POCH2)2-fluorene, a diphosphinite ligand . Diphosphinite ligands are often used in homogeneous catalysis .

Safety And Hazards

9H-Fluorene-9,9-dimethanol is classified as Acute Tox. 4 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

[9-(hydroxymethyl)fluoren-9-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c16-9-15(10-17)13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,16-17H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHBLISBUFROBBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50322885
Record name 9H-Fluorene-9,9-dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50322885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-Fluorene-9,9-dimethanol

CAS RN

4425-93-8
Record name 9H-Fluorene-9,9-dimethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4425-93-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9H-Fluorene-9,9-dimethanol
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Record name 4425-93-8
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Record name 9H-Fluorene-9,9-dimethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9H-fluorene-9,9-diyldimethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.003
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
Y Çimen, E Ermiş, F Dumludağ, AR Özkaya… - Sensors and Actuators B …, 2014 - Elsevier
New homodinuclear ball-type Cu(II)–Cu(II) 4, Zn(II)–Zn(II) 5, and Co(II)–Co(II) 6 phthalocyanines were synthesized from 4,4′-(9H-fluorene-9-yl-dimethoxy)diphthalonitrile 3, which was …
Number of citations: 43 www.sciencedirect.com
ALİR ÖZKAYA - 2014 - openaccess.marmara.edu.tr
New homodinuclear ball-type Cu (II)-Cu (II) 4, Zn (II)-Zn (II) 5, and Co (II)-Co (II) 6 phthalocyanines were synthesized from 4, 4'-(9H-fluorene-9-yl-dimethoxy) diphthalonitrile 3, which was …
Number of citations: 0 openaccess.marmara.edu.tr
G Li, X Zhou, Y Wang, IS Krull, K Mistry… - Journal of liquid …, 2004 - Taylor & Francis
We describe, in this paper, efforts to develop an optimized, replaceable, polyethylene oxide [PEO, aka polyethylene glycol (PEG)] gel in nonaqueous CGE (NACGE) for the analysis and …
Number of citations: 10 www.tandfonline.com
JR Finnegan, X He, STG Street… - Journal of the …, 2018 - ACS Publications
Fiber-like block copolymer (BCP) micelles offer considerable potential for a variety of applications; however, uniform samples of controlled length and with spatially tailored chemistry …
Number of citations: 83 pubs.acs.org
C Li, R Pattacini, P Braunstein - Inorganica Chimica Acta, 2010 - Elsevier
The diphosphinite ligand 9,9-(Ph 2 POCH 2 ) 2 -fluorene (1) was reacted with group 10 metal dichlorides to form chelate complexes of formula [MCl 2 (1)] (MNi, 2; MPd, 3; MPt, 4) …
Number of citations: 13 www.sciencedirect.com
Z Yang, Q Gu, CO Trindle, JL Knee - The Journal of Chemical Physics, 2013 - pubs.aip.org
We report mass analyzed threshold ionization spectroscopy of supersonically cooled gas phase carboxylic complexes with 9-hydroxy-9-fluorenecarboxylic acid (9HFCA), an analog of …
Number of citations: 7 pubs.aip.org
R Acosta Ortiz, ML Berlanga Duarte… - Designed Monomers …, 2013 - Taylor & Francis
In this work, the spiroorthocarbonate FSOC derived from fluorene was prepared. After characterization by FTIR and NMR spectroscopy, the synthesized FSOC was evaluated as …
Number of citations: 11 www.tandfonline.com
E Kakıa, A Altındalb, B Salihc, Ö Bekaroğlud - scholar.archive.org
www.rsc.org/dalton Page 1 This is an Accepted Manuscript, which has been through the Royal Society of Chemistry peer review process and has been accepted for publication. …
Number of citations: 0 scholar.archive.org
G Wu, J Huang, L Sun, J Bai, G Li… - Inorganic …, 2011 - ACS Publications
The controlled organization of high-spin complexes, eventually single-molecule magnets, is a great challenge in molecular sciences to probe the possibility to design sophisticated …
Number of citations: 25 pubs.acs.org
A Escuer, J Esteban, SP Perlepes… - Coordination Chemistry …, 2014 - Elsevier
The chemistry of the azido-bridged coordination clusters continues to attract the intense interest of synthetic inorganic chemists and scientists working in the interdisciplinary field of …
Number of citations: 176 www.sciencedirect.com

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